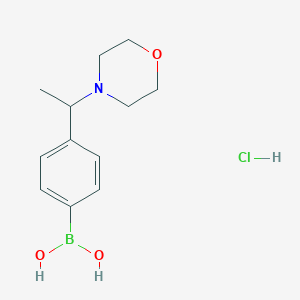

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXVFZIGKNMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride CAS number

Abstract

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a versatile bifunctional building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive boronic acid moiety and a tertiary amine in the form of a morpholinoethyl group, makes it an invaluable reagent for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a plausible multi-step synthesis, detailed characterization methods, and its primary application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the practical aspects of its use, including a detailed experimental protocol for the Suzuki-Miyaura coupling, underpinned by an understanding of the mechanistic principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction to Arylboronic Acids in Modern Synthesis

Boron-containing compounds, once considered niche reagents, have become indispensable tools in medicinal chemistry and organic synthesis.[1] Among these, arylboronic acids stand out for their remarkable stability, low toxicity, and versatile reactivity.[2] Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3] This reaction's tolerance of a wide array of functional groups has cemented its status as a go-to strategy for constructing the biaryl scaffolds prevalent in many approved drugs and clinical candidates.[3][4]

This compound represents a sophisticated iteration of these building blocks. It incorporates not only the synthetically valuable boronic acid group but also a morpholinoethyl side chain. The morpholine heterocycle is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. The hydrochloride salt form further increases the compound's solubility and stability, making it highly amenable to aqueous reaction conditions and simplifying handling and storage.[5] This guide will delve into the core attributes of this reagent, providing the technical insights necessary for its successful application in research and development.

Physicochemical Properties and Characterization

The precise identification and characterization of any chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below.

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 1704069-64-6 | [6][7][8] |

| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [6] |

| Molecular Weight | 271.55 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| MDL Number | MFCD28805770 | [6] |

| Purity (Typical) | ≥95% | [6][8] |

Structural Diagram

Caption: Chemical structure of this compound.

Recommended Characterization Techniques

To confirm the identity, purity, and integrity of the compound, a suite of spectroscopic and analytical methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the ethyl group (a quartet for the CH and a doublet for the CH₃), and the morpholine protons. The carbon NMR will confirm the number and type of carbon environments. ¹¹B NMR is particularly useful for boronic acids, with free boronic acids typically showing a resonance in the 25–35 ppm range.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see a strong, broad O-H stretch for the boronic acid hydroxyl groups (around 3300–3200 cm⁻¹) and a very strong B-O stretch (around 1380–1310 cm⁻¹). The presence of the N⁺-H stretch from the hydrochloride salt will also be evident.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this molecule. It will confirm the molecular weight of the parent cation (C₁₂H₁₈BNO₃), helping to verify its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, one can quantify the main peak and detect any potential impurities.

Synthesis and Purification

While numerous proprietary methods exist, a plausible and scalable synthetic route can be designed based on established chemical transformations. The following three-step pathway starts from a commercially available precursor.

Caption: A plausible three-step synthetic workflow for the target compound.

Step 1: Reductive Amination

The synthesis begins with the reductive amination of 4-bromoacetophenone. This reaction directly couples the ketone with morpholine to form the desired amine.

-

Causality: The ketone is first activated by an acid catalyst, forming a transient iminium ion upon reaction with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the starting ketone but efficiently reduces the iminium intermediate to the target secondary amine. This one-pot procedure is highly efficient for forming C-N bonds.[7]

Step 2: Miyaura Borylation

The aryl bromide intermediate is converted to a boronic ester using a palladium-catalyzed borylation reaction.

-

Causality: This reaction is a powerful method for installing a boronic acid group. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates a catalytic cycle involving oxidative addition to the aryl bromide, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂). A base like potassium acetate (KOAc) is crucial for regenerating the active catalyst and facilitating the transmetalation step. The pinacol ester is formed as it is more stable and easier to purify than the free boronic acid.[3]

Step 3: Deprotection and Salt Formation

The final step involves the hydrolysis of the pinacol ester to the free boronic acid and the concurrent formation of the hydrochloride salt.

-

Causality: Treatment with aqueous acid (HCl) serves two purposes. First, it hydrolyzes the boronic ester to the desired boronic acid. Second, it protonates the basic nitrogen atom of the morpholine ring, forming the stable and water-soluble hydrochloride salt. The product can then be isolated via crystallization or precipitation.

Purification

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether. The purity should be assessed by HPLC and NMR as described in Section 2.3.

Key Applications in Drug Discovery

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.

Caption: Role as a key building block in Suzuki-Miyaura coupling for drug discovery.

This reagent allows for the direct incorporation of the 4-(1-morpholinoethyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for several reasons:

-

Scaffold Hopping & Library Synthesis: It enables the rapid synthesis of diverse chemical libraries by coupling with various aryl or heteroaryl halides, facilitating structure-activity relationship (SAR) studies.[4]

-

Improved Pharmacokinetics: The morpholinoethyl group often confers favorable properties such as increased aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.

-

Access to Complex Architectures: The Suzuki reaction's functional group tolerance allows this building block to be used in complex syntheses without the need for extensive protecting group strategies.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

This compound (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Inert Gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology

Caption: Detailed experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and potassium carbonate (3.0 eq).

-

Expertise & Causality: Using a slight excess (1.1 eq) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous K₂CO₃ is a strong enough base to facilitate the transmetalation step of the catalytic cycle by forming the active boronate species.[2]

-

-

Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

-

Trustworthiness: This step is non-negotiable. The Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state if the system is not thoroughly deoxygenated, leading to reaction failure.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Then, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

-

Expertise & Causality: A mixed aqueous-organic solvent system is ideal. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base and the hydrochloride salt, creating an efficient biphasic system where the reaction occurs. Degassing the solvent (e.g., by sparging with argon) is another critical step to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Aqueous Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.

-

Expertise & Causality: The aqueous washes remove the inorganic salts (e.g., K₂CO₃, KCl) and any remaining water-soluble starting materials.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine product from streaking on the acidic silica).

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

-

Handling: Boronic acids are generally stable solids. Avoid inhalation of dust. The hydrochloride salt is mildly acidic.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Boronic acids can slowly dehydrate to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water during the reaction setup.

Conclusion

This compound is a high-value synthetic intermediate that masterfully combines the robust reactivity of arylboronic acids with the beneficial pharmacokinetic properties of the morpholine moiety. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway for the synthesis of complex biaryl structures essential for modern drug discovery. By understanding the principles behind its synthesis, characterization, and application as detailed in this guide, researchers can effectively harness its potential to accelerate the development of novel therapeutics and advanced materials.

References

- This compound [P89785]. ChemUniverse.

- This compound. BLD Pharm.

- This compound. Sobekbio Biosciences.

- Structure, Properties, and Preparation Of Boronic Acid Deriv

- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.

- 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. Vulcanchem.

- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach.

- Suzuki Coupling. Organic Chemistry Portal.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tocan-Med.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Phenylboronic acid:Synthesis,reactions. ChemicalBook.

- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 8. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Executive Summary

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a cornerstone for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions, and a morpholinoethyl group, which can enhance aqueous solubility and modulate pharmacokinetic properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, starting from commercially available materials. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, and presents a self-validating protocol designed for reproducibility. We detail a robust three-step synthetic sequence: 1) lithiation and borylation of 4'-bromoacetophenone to form (4-acetylphenyl)boronic acid, 2) subsequent reductive amination with morpholine to install the side chain, and 3) final conversion to the stable hydrochloride salt.

Introduction

The Role of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1] Their prominence is largely due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures that are prevalent in many marketed drugs.[2][4] The stability, low toxicity, and commercial availability of a wide range of boronic acids contribute to their widespread use.[5] The development of novel boronic acid derivatives continues to be a critical endeavor, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.[6][7]

This compound: A Versatile Building Block

The title compound is a strategic synthetic intermediate. The boronic acid group serves as a reactive handle for palladium-catalyzed coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.[3] Simultaneously, the morpholinoethyl substituent imparts distinct physicochemical properties. The morpholine ring is a common motif in pharmaceuticals, often used to improve solubility, metabolic stability, and receptor binding affinity. The hydrochloride salt form further enhances aqueous solubility and simplifies handling and storage of the compound in a laboratory setting.[8]

Overview of the Synthetic Strategy

The synthesis is designed as a logical and efficient three-step sequence. This pathway was chosen for its reliance on well-established, high-yielding transformations and the use of readily accessible starting materials.

Caption: High-level overview of the three-step synthesis.

Proposed Synthetic Pathway and Mechanistic Insights

Step 1: Borylation of 4'-Bromoacetophenone via Lithium-Halogen Exchange

The initial step involves the conversion of an aryl bromide into an arylboronic acid. The chosen method is a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[9]

Causality of Experimental Choices:

-

Starting Material: 4'-Bromoacetophenone is an ideal starting material as it is commercially available and possesses the required acetyl group for the subsequent reductive amination step.

-

Reagent Selection: n-Butyllithium (n-BuLi) is a powerful organolithium reagent that efficiently performs the bromine-lithium exchange at low temperatures. Triisopropyl borate, B(O-iPr)₃, is selected as the boron source; its bulky isopropoxy groups help to prevent over-addition of the aryllithium intermediate.[10]

-

Reaction Conditions: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the aryllithium intermediate attacking the ketone of another molecule. Anhydrous conditions are paramount to avoid quenching the highly basic organolithium species.

Mechanism: The reaction proceeds via the formation of a highly reactive aryllithium intermediate. This nucleophilic species then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate complex is subsequently hydrolyzed under acidic conditions to yield the desired (4-acetylphenyl)boronic acid.

Caption: Mechanism of (4-acetylphenyl)boronic acid formation.

Step 2: Reductive Amination with Morpholine

This step constructs the crucial morpholinoethyl side chain through a one-pot reductive amination.

Causality of Experimental Choices:

-

Reagent Selection: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice. It is milder than other hydrides like sodium borohydride and is particularly effective for the in-situ reduction of iminium ions formed from ketones and secondary amines. Its mildness prevents the reduction of the ketone starting material before imine formation.

-

Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at ambient temperature. A slight excess of morpholine and the reducing agent is used to drive the reaction to completion.

Mechanism: The ketone on (4-acetylphenyl)boronic acid first reacts with morpholine to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. The NaBH(OAc)₃ selectively reduces this iminium ion to furnish the tertiary amine product.

Caption: Mechanism of reductive amination.

Step 3: Hydrochloride Salt Formation

The final step involves converting the free-base boronic acid into its hydrochloride salt.

Causality of Experimental Choices:

-

Purpose: The hydrochloride salt form generally exhibits higher stability, better crystallinity, and improved aqueous solubility compared to the free base, making it ideal for storage and for use in subsequent aqueous reaction media, such as Suzuki couplings.[8]

-

Reagent and Solvent: A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is used. This allows for the clean precipitation of the salt, which can then be isolated by simple filtration.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the intermediate at each stage with the expected characterization data confirms readiness for the subsequent step.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4'-Bromoacetophenone | ≥98% | Standard Supplier |

| n-Butyllithium | 2.5 M in hexanes | Standard Supplier |

| Triisopropyl borate | ≥98% | Standard Supplier |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |

| Morpholine | ≥99% | Standard Supplier |

| Sodium triacetoxyborohydride | ≥97% | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |

| Hydrogen Chloride | 4.0 M in Dioxane | Standard Supplier |

| Diethyl Ether | Anhydrous | Standard Supplier |

Step-by-Step Synthesis Workflow

Caption: Detailed experimental workflow from start to finish.

Protocol Details:

Step 1: (4-Acetylphenyl)boronic acid

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4'-bromoacetophenone (1.0 eq) and anhydrous THF (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (aq) until the pH is ~2.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.

Step 2: (4-(1-Morpholinoethyl)phenyl)boronic acid

-

To a flask, add (4-acetylphenyl)boronic acid (1.0 eq), morpholine (1.2 eq), and anhydrous DCM (approx. 0.3 M).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude free base. Purification can be achieved by recrystallization if necessary.

Step 3: this compound

-

Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether.

-

Add HCl (1.1 eq, 4.0 M in dioxane) dropwise with vigorous stirring.

-

A white precipitate should form immediately. Stir the suspension for an additional 1-2 hours at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Characterization and Data Analysis

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹¹B), LC-MS, and High-Resolution Mass Spectrometry (HRMS).

| Step | Product | Expected Yield | Purity (LC-MS) |

| 1 | (4-Acetylphenyl)boronic acid | 70-85% | >95% |

| 2 | (4-(1-Morpholinoethyl)phenyl)boronic acid | 80-90% | >97% |

| 3 | (4-(1-Morpholinoethyl)phenyl)boronic acid HCl | >95% | >98% |

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is a valuable coupling partner in Suzuki-Miyaura reactions.[11] The presence of the formyl group in a related compound, 4-formylphenylboronic acid, demonstrates that electron-withdrawing groups can be effectively used in these couplings with proper condition optimization. The title compound provides a route to biaryl structures containing a solubilizing and pharmacologically relevant side chain.

A typical reaction involves coupling the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).[5][12]

Conclusion

This guide outlines a robust and reproducible three-step synthesis for this compound. By leveraging fundamental and reliable organic transformations—lithium-halogen exchange, reductive amination, and salt formation—this protocol provides researchers with a clear pathway to access a valuable building block for drug discovery and development. The detailed mechanistic insights and procedural justifications are intended to empower scientists to confidently execute and, if necessary, adapt this synthesis for their specific research applications.

References

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride Source: Chem-Impex URL: [Link]

- Title: US6576789B1 - Process for the preparation of substituted phenylboronic acids Source: Google Patents URL

-

Title: Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC Source: NIH URL: [Link]

- Title: US6420597B2 - Process for preparing highly pure formylphenylboronic acids Source: Google Patents URL

-

Title: Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... Source: ResearchGate URL: [Link]

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC Source: PubMed Central URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Phenylboronic acid – preparation and application Source: Georganics URL: [Link]

-

Title: Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF Source: ResearchGate URL: [Link]

-

Title: Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate) | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

-

Title: 110054642 Preparation method of 4-chlorophenylboronic acid Source: WIPO Patentscope URL: [Link]

-

Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

-

Title: Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? Source: ResearchGate URL: [Link]

-

Title: 4-(Morpholinomethyl)phenylboronic acid Source: Chem-Impex URL: [Link]

-

Title: Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... Source: ResearchGate URL: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

physical and chemical properties of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Introduction

This compound is a specialized organic compound that holds significant value for researchers and scientists, particularly within the fields of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and a pharmacologically relevant morpholinoethyl group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. The hydrochloride salt form enhances its aqueous solubility, a critical attribute for its application in various synthetic and biological contexts. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

The compound is unambiguously identified by its chemical structure and associated nomenclature and registration numbers.

-

Chemical Structure:

-

Identifiers Table:

Identifier Value Reference Chemical Name This compound [1][2] CAS Number 1704069-64-6 [1][2] Molecular Formula C₁₂H₁₈BNO₃·HCl [1] Molecular Weight 271.55 g/mol [1] | MDL Number | MFCD28805770 |[1] |

Physicochemical Data

The physical state, solubility, and stability of the compound dictate its handling, storage, and reaction conditions.

-

Properties Table: | Property | Value | Reference / Note | | :--- | :--- | :--- | | Appearance | White to off-white solid | Based on typical appearance of similar boronic acids.[3] | | Purity | Typically ≥95% |[1] | | Melting Point | Not specifically reported; Phenylboronic acid melts at 216-219 °C. |[4] | | Solubility | The hydrochloride salt form enhances water solubility. Soluble in polar organic solvents like methanol and DMF. |[3][5] | | Stability | Chemically stable under standard ambient conditions (room temperature). | | Storage | Store in a tightly closed container in a dry, well-ventilated area. Refrigeration (0-8°C) is often recommended.[3][6] |

Part 2: Synthesis and Analytical Characterization

The synthesis and subsequent verification of this compound are critical steps for its use in research.

General Synthetic Workflow

While a specific, published route for this exact molecule is not detailed in the provided search results, a logical and common synthetic pathway can be proposed based on established organoboron chemistry. The process would likely begin with a suitable brominated precursor, which is then converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (General Steps):

-

Reductive Amination: 1-(4-Bromophenyl)ethan-1-one is reacted with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride to form 4-(1-(4-bromophenyl)ethyl)morpholine. The reaction is typically performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Borylation: The resulting aryl bromide is dissolved in an anhydrous ether solvent (like THF or diethyl ether) and cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched by the rapid addition of a trialkyl borate, such as triisopropyl borate.

-

Hydrolysis and Salt Formation: The reaction mixture is allowed to warm to room temperature, and then hydrolyzed with an aqueous solution of hydrochloric acid (HCl). This step both converts the boronate ester to the desired boronic acid and forms the hydrochloride salt at the morpholine nitrogen. The final product is then isolated, typically through extraction and purification via recrystallization or column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons on the phenyl ring, the methine proton of the ethyl group, the diastereotopic protons of the ethyl and morpholine rings, and a broad signal for the B(OH)₂ protons.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms.

-

¹¹B NMR: This is a crucial technique for boron-containing compounds. It provides a distinct signal that confirms the presence of the boronic acid group and can be used to study its electronic environment and interactions.[7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, thereby confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the O-H stretch of the boronic acid, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the morpholine ring.

-

Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which can be compared against the theoretical values calculated from the molecular formula to verify purity.

Part 3: Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its boronic acid functional group.

Core Reactivity

-

Lewis Acidity and Diol Binding: The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This property allows it to react with diols (compounds with two hydroxyl groups on adjacent carbons) to form reversible covalent cyclic esters.[5][8] This interaction is often pH-sensitive and forms the basis for its use in sensors and stimuli-responsive materials.[8]

-

Suzuki-Miyaura Cross-Coupling: Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction creates a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, making it an indispensable tool for synthesizing complex organic molecules and drug candidates.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable asset in the synthesis of new chemical entities for pharmaceutical research.

-

Medicinal Chemistry Building Block: It serves as a key intermediate for introducing the (1-Morpholinoethyl)phenyl moiety into a larger molecule. The morpholine group is a common pharmacophore that can improve properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[5]

-

Development of Therapeutic Agents: Boronic acids themselves are a class of enzyme inhibitors. The ability of the boron atom to form stable, yet reversible, covalent bonds with active site serine or threonine residues has led to the development of successful drugs, such as proteasome inhibitors for cancer therapy.[9] This compound could be used as a starting point or fragment in the design of such agents.

-

Biochemical Sensing: The diol-binding capability of the boronic acid group can be harnessed to create sensors for carbohydrates, including glucose.[5][10] This has applications in diagnostics and the development of glucose-responsive drug delivery systems.[8][10]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The information below is based on data for similar phenylboronic acid compounds.

Hazard Identification

-

GHS Classification: Typically classified as Harmful if swallowed (Acute toxicity, Oral, Category 4).[4][6] May cause skin and eye irritation.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed).

Recommended Handling and First Aid

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

First Aid Measures:

Storage and Disposal

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[6] Protect from moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

ChemUniverse. This compound [P89785]. Available from: [Link]

-

PubChem. (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | C9H15BClNO2 | CID 68515418. Available from: [Link]

-

HPC Standards. Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. Available from: [Link]

-

Akwii et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available from: [Link]

-

Shubin et al. Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]

-

Zhang et al. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Novel multifunctional organic semiconductor materials. Available from: [Link]

-

Therrien et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

Sources

- 1. This compound [P89785] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 1704069-64-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1072945-74-4) for sale [vulcanchem.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides comprehensive technical and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical safety principles and data on structurally related organoboron compounds to ensure a high degree of technical accuracy and practical utility in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a morpholinoethyl group.[1][2] This substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 1704069-64-6 | [1] |

| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [1] |

| Molecular Weight | 271.55 g/mol | [1] |

| Purity (Typical) | ≥95% | [1][3] |

| Structure | OB(c1ccc(cc1)C(N1CCOCC1)C)O.Cl | [3] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds[4] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF). The hydrochloride salt enhances water solubility. | Inferred from related compounds[5] |

Section 2: Comprehensive Hazard Identification and Toxicological Profile

Primary Hazards:

-

Skin and Eye Irritation: Like many boronic acids, this compound is expected to be an irritant upon contact with skin and eyes.[9][10] Direct contact may cause redness, pain, and inflammation.

-

Respiratory Tract Irritation: Inhalation of dusts may cause irritation to the respiratory system.[9][10][11]

-

Acute Toxicity: While data for this specific compound is unavailable, related morpholine-substituted phenylboronic acids are classified as harmful if swallowed, inhaled, or in contact with skin.[11]

-

Reproductive Toxicity: Certain boron compounds, including boric acid, are classified by the European Union as toxic to reproduction (Category 1B), with the potential to damage fertility or the unborn child.[6][12][13] Although the toxicity of complex organoboron compounds is structure-dependent, this potential hazard should be a primary consideration.[14][15]

Toxicological Summary: Organoboron compounds are generally considered to have low acute toxicity.[8] The primary health concern associated with chronic exposure to some borates is reproductive and developmental toxicity.[15][16] The metabolic fate of this compound in biological systems is not well-documented, but degradation to boric acid is a plausible pathway.[7] Therefore, precautions appropriate for handling reproductive toxicants are strongly advised.

Section 3: Laboratory Safety and Handling Protocols

Given the potential hazards, a systematic approach to handling is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[9]

-

Skin and Body Protection: A standard laboratory coat is required. Ensure closed-toe shoes are worn.[17]

Engineering Controls

-

Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][18]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[19]

Safe Handling Workflow

The following workflow is recommended to ensure minimal exposure during weighing and solution preparation.

Caption: Recommended workflow for safely handling solid boronic acids.

Section 4: Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Reference(s) |

|---|---|---|

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Boronic acids can be sensitive to moisture and oxygen, which can cause decomposition. |

| Container | Use tightly sealed, chemically resistant containers such as amber glass vials or HDPE bottles. | Prevents contamination, moisture ingress, and light exposure.[20][21] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition. | Avoids unwanted chemical reactions.[17][18] |

| Segregation | Store separately from incompatible chemicals. Designate a specific cabinet for corrosive and reactive materials. | Prevents accidental mixing and hazardous reactions.[17][21] |

Section 5: Applications in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[22][23] This reaction is fundamental in pharmaceutical development for synthesizing biaryl structures, which are common motifs in drug candidates.[23]

In the Suzuki-Miyaura reaction, this compound serves as the organoboron nucleophile that, after activation with a base, transfers its aryl group to the palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The morpholinoethyl substituent can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation, which is often the rate-determining step.

Section 6: General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative, step-by-step methodology for using an arylboronic acid in a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.

Objective: To couple an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

-

Solvent (e.g., a mixture of Dioxane and Water, 4:1)

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for reflux

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.

-

Catalyst Addition: Add the palladium catalyst (0.03 equiv) to the flask under a positive pressure of inert gas.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Section 7: Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and decontaminate.

-

For large spills, contact your institution's Environmental Health & Safety (EHS) department.

References

-

ChemUniverse. This compound [P89785]. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

U.S. Borax. Hazard classifications. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. [Link]

-

Toledo, F., et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters, 258, 115-125. [Link]

-

Weir, R. J. Jr, & Fisher, R. S. (1972). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Environmental Health Perspectives, 4, 1-10. [Link]

-

ResearchGate. (PDF) Boron and Boron-Containing Compounds Toxicity. [Link]

-

MDPI. Activity of Organoboron Compounds against Biofilm-Forming Pathogens. [Link]

-

American Chemical Society. Boron Chemistry: An Overview. [Link]

-

University of California, Riverside EH&S. Corrosive Storage Guidelines. [Link]

-

Carl ROTH. Safety Data Sheet: Boric acid. [Link]

-

Etimine USA. Boric Acid SAFETY DATA SHEET. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. [Link]

-

InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

-

Post Apple Scientific. 15 Tips for Storing Acids in Your Laboratory. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... [Link]

Sources

- 1. This compound [P89785] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 1704069-64-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [sobekbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1072945-74-4) for sale [vulcanchem.com]

- 6. chemos.de [chemos.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Hazard classifications | U.S. Borax [borax.com]

- 13. carlroth.com [carlroth.com]

- 14. Current data regarding the structure-toxicity relationship of boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 19. fishersci.com [fishersci.com]

- 20. laballey.com [laballey.com]

- 21. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. tcichemicals.com [tcichemicals.com]

solubility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

An In-depth Technical Guide to the Solubility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of this compound in Modern Synthesis

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a morpholinoethyl group. As with many boronic acids, it serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for creating complex organic molecules. The reactivity and utility of boronic acids are highly dependent on the nature of the organic group attached to the boron atom.[1] The presence of the morpholinoethyl moiety and its hydrochloride salt form introduces specific physicochemical properties that significantly influence its handling, reactivity, and, most critically for drug development, its solubility.

This guide provides a comprehensive technical overview of the . We will delve into the theoretical underpinnings of boronic acid solubility, present detailed, field-proven protocols for its experimental determination, and discuss the practical implications of these findings for researchers in medicinal chemistry and process development.

Physicochemical Profile of the Analyte

A foundational understanding of a compound's physical and chemical properties is paramount before undertaking any experimental evaluation. The hydrochloride salt form of the title compound is specifically designed to enhance properties like aqueous solubility, facilitating its use in various laboratory and potential therapeutic applications.[2][3]

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 1704069-64-6 | [4] |

| Molecular Formula | C₁₂H₁₉BClNO₃ | [4] |

| Molecular Weight | 271.55 g/mol | [4] |

| Appearance | White solid | [2] |

| Storage Conditions | 2 - 8 °C |

The Chemistry of Boronic Acid Solubility: A Mechanistic Overview

The solubility of boronic acids is a complex interplay of their acidic nature, molecular structure, and the surrounding environment. Understanding these factors is key to designing meaningful experiments and interpreting the results.

The Role of pH and pKa

Boronic acids are Lewis acids, capable of accepting a pair of electrons. In aqueous solutions, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] This equilibrium is pH-dependent. At physiological pH, most boronic acids are in their uncharged trigonal state.[5] However, as the pH increases above the compound's pKa, the anionic tetrahedral form becomes dominant.[5] The pKa of a typical phenylboronic acid is around 8.8, but this can be significantly influenced by substituents on the phenyl ring.[6][7] The presence of the morpholino group, a tertiary amine, in the title compound means it will have at least two pKa values: one for the boronic acid and one for the protonated amine of the morpholine ring. The hydrochloride salt form indicates that the morpholine nitrogen is protonated, which is expected to dramatically increase aqueous solubility compared to the free base.[3]

Interaction with Diols and Solvent Systems

A hallmark of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some buffer components.[8] This interaction can influence apparent solubility. When selecting buffer systems for solubility studies, it is crucial to use non-diol-containing buffers (e.g., phosphate-buffered saline) to avoid confounding complexation events.

In organic solvents, solubility is governed by the polarity of both the solute and the solvent. While phenylboronic acid itself has high solubility in polar organic solvents like ethers and ketones, its solubility is low in nonpolar hydrocarbon solvents.[9] The morpholino group in our target compound adds polarity, likely enhancing its solubility in polar organic solvents like methanol, ethanol, and DMF.[3]

The Challenge of Dehydration

A practical challenge in handling boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] This process can be accelerated by heating. The formation of boroxines, which have different solubility profiles, can lead to variability in experimental results.[10] Therefore, it is essential to use well-characterized starting material and controlled temperature conditions.

Experimental Determination of Solubility: Protocols and Rationale

In drug discovery and development, solubility is assessed in two primary contexts: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound dissolves and if it precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[11][12] Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[13][14]

Kinetic Solubility Assay Workflow

The kinetic solubility assay is invaluable for early-stage discovery, where rapid screening of many compounds is necessary.[11] The protocol below utilizes nephelometry, which measures the scattering of light by suspended particles to detect precipitation.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler for precision, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature, typically 25°C or 37°C, for 2 hours.[15]

-

Measurement: Measure the light scattering in each well using a nephelometer.[15]

-

Data Analysis: Compare the light scattering signal of the test compound wells to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. A signal significantly above the negative control indicates precipitation and thus, insolubility at that concentration.

-

Why DMSO? The use of a DMSO stock allows for a high-throughput workflow where the compound is introduced in a dissolved state, creating a supersaturated solution upon dilution into the aqueous buffer. This mimics conditions in many initial in vitro biological assays.[11]

-

Why Nephelometry? It provides a rapid and sensitive detection method for precipitation, which is the endpoint for kinetic insolubility.[15]

-

Controls are Key: The inclusion of controls ensures that the assay is performing correctly and provides a clear baseline for determining insolubility.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is the definitive measure of solubility and is critical for lead optimization and formulation development.[13] The "shake-flask" method is the most widely accepted approach.[16]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing known volumes of the desired solvents (e.g., pH 1.2 HCl, pH 7.4 PBS, water, ethanol). The key is to ensure solid material remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the test samples.

-

pH Measurement: For aqueous samples, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

-

Why Excess Solid? The presence of undissolved solid is the defining characteristic of a saturated solution, ensuring that the measured concentration represents the true solubility limit at equilibrium.

-

Why Long Incubation? Reaching true equilibrium can be slow, especially for poorly soluble compounds. A 24-48 hour incubation with agitation ensures the system has sufficient time to stabilize.[16]

-

Why HPLC-UV? This analytical technique is highly specific and quantitative, allowing for accurate measurement of the analyte and the detection of any potential degradation products.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Anticipated Solubility Profile and Data Interpretation

Based on the structure of this compound, a distinct solubility profile can be predicted, which should be confirmed by the experimental data generated using the protocols above.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 1.2) | High | The morpholino nitrogen is protonated (pKa of morpholine is ~8.5), and the compound is a hydrochloride salt. In highly acidic media, it will be fully ionized and highly soluble. |

| Aqueous Buffer (pH 7.4) | Moderate to High | At physiological pH, the morpholino nitrogen will be partially protonated, contributing to solubility. The boronic acid group will be largely in its neutral form.[5] The hydrochloride salt form enhances solubility over the free base.[2] |

| Water | Moderate | Solubility will be dependent on the final pH of the solution. The hydrochloride will make the solution slightly acidic, aiding solubility. |

| Ethanol/Methanol | High | Boronic acids and amine salts are typically soluble in polar protic organic solvents.[6] |

| Acetonitrile | Moderate | Good solubility is expected in polar aprotic solvents. |

| Toluene / Hexanes | Very Low | The compound is highly polar and will have negligible solubility in nonpolar hydrocarbon solvents. |

Implications for Drug Development and Synthesis

A thorough understanding of the is not merely an academic exercise; it has profound practical consequences:

-

Reaction Chemistry: In synthetic applications like Suzuki coupling, the choice of solvent is critical and significantly affects reaction efficiency.[9] Knowing the compound's solubility in various organic solvents allows for optimized reaction conditions.

-

Formulation Development: For a potential drug candidate, poor aqueous solubility can severely limit oral bioavailability. The high solubility of the hydrochloride salt at acidic pH suggests good dissolution in the stomach. However, its solubility at the more neutral pH of the small intestine must be sufficient to prevent precipitation and allow for absorption.

-

In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays. If a compound precipitates in the assay medium, the apparent biological activity will be artificially low, potentially leading to the erroneous rejection of a promising candidate.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties, particularly its solubility. Its structure, featuring a polar morpholino group and a hydrochloride salt, suggests favorable solubility in aqueous and polar organic media. This guide has provided the theoretical framework and robust, validated experimental protocols for the comprehensive evaluation of both its kinetic and thermodynamic solubility. By applying these methodologies, researchers can generate high-quality, reliable data to inform synthetic strategies, guide formulation efforts, and ultimately accelerate the drug discovery and development process.

References

-

Wikipedia. Phenylboronic acid. Available from: [Link]

-

Gomes, P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Wikipedia. Boronic acid. Available from: [Link]

-

PubChem. (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Available from: [Link]

-

ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available from: [Link]

-

PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

PubChem. 4-(Morpholinomethyl)phenylboronic acid. Available from: [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

PubChem. (4-(Aminomethyl)phenyl)boronic acid. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

ResearchGate. PDF: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

AA Blocks. Chemistry Of Boronic Esters. Available from: [Link]

-

PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-Morpholinoethoxy)phenylboronic acid, HCl (1072945-74-4) for sale [vulcanchem.com]

- 4. 1704069-64-6|this compound|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. aablocks.com [aablocks.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

- 12. inventivapharma.com [inventivapharma.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. evotec.com [evotec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. who.int [who.int]

molecular weight of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

An In-Depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the properties and applications of this compound. It moves beyond basic data to provide insights into its structural significance, practical utility in synthetic chemistry, and the rationale behind its application in modern research environments.

Section 1: Core Molecular and Physical Properties

This compound is a specialized organic building block valued in synthetic and medicinal chemistry.[1] Its molecular structure incorporates a phenylboronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, and a morpholinoethyl side chain, which can influence solubility, pharmacokinetic properties, and target engagement in drug discovery programs.

The hydrochloride salt form is common for amine-containing compounds, enhancing stability and often improving solubility in polar solvents, which can be advantageous for reaction setup and purification processes.

Key Chemical Identifiers and Properties

A precise understanding of a reagent's properties is fundamental to reproducible and successful experimentation. The molecular weight, in particular, is critical for stoichiometric calculations in reaction protocols. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 271.55 g/mol | [1][2] |

| CAS Number | 1704069-64-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈BNO₃·HCl (or C₁₂H₁₉BClNO₃) | [1][2] |

| Typical Purity | ≥95% | [2][3][4] |

| SMILES String | OB(c1ccc(cc1)C(N1CCOCC1)C)O.Cl | [3] |

Chemical Structure

The structure combines the reactive boronic acid group with a chiral center and a heterocyclic morpholine ring, offering a unique three-dimensional scaffold for synthetic elaboration.

Caption: 2D structure of this compound.

Section 2: Applications in Synthetic Chemistry & Drug Development

Boronic acids are foundational reagents in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is a powerful method for constructing biaryl or vinyl-aryl structures, which are common motifs in many pharmaceutical agents.[5][6]

The subject molecule, this compound, serves as a versatile building block in these syntheses.[7] Its phenylboronic acid group is the reactive handle for the coupling reaction, while the morpholinoethyl substituent is incorporated into the final product, providing a vector for influencing the molecule's biological activity, metabolic stability, and physicochemical properties.[5] Researchers in fields like oncology and targeted therapies often rely on such functionalized building blocks to create diverse chemical libraries for screening against biological targets.[5]

Representative Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound. The process involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Causality:

-

The Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.

-

The Base: The base is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

-

The Solvent System: Often a biphasic or polar aprotic solvent is used to dissolve both the organic reactants and the inorganic base.

Section 3: Quality, Handling, and Storage

Quality and Purity

For reproducible results in drug discovery and synthetic chemistry, the purity of starting materials is paramount. This compound is typically available at purities of 95% or higher.[2][3][4] Impurities can interfere with catalytic cycles, lead to side reactions, and complicate product purification. It is essential to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the specific lot being used.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent.

-

Storage: Boronic acids can be sensitive to heat and oxidation. Some suppliers note the need for cold-chain transportation, suggesting that storage in a cool, dry, and dark environment (e.g., refrigerated at 2-8°C) under an inert atmosphere (like argon or nitrogen) is advisable.[1]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Section 4: Conclusion

This compound, with a molecular weight of 271.55 g/mol , is more than just a chemical with a defined mass. It is a highly functionalized and valuable building block for the construction of complex organic molecules. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel compounds with potential therapeutic applications. Understanding its core properties, reaction mechanisms, and handling requirements is the first step toward leveraging its full synthetic potential.

References

-

ChemUniverse. (n.d.). This compound [P89785]. Retrieved from [Link][2]

-

PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Singh, H., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4936. Available at: [Link][6]

-

S. Al-Remawi, M., & A. Al-Akayleh, F. (2022). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 12(11), 051-063. Available at: [Link][9]

Sources

- 1. 1704069-64-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [P89785] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. This compound [sobekbio.com]

- 4. This compound - CAS:1704069-64-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 5. nbinno.com [nbinno.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Component in Modern Drug Discovery